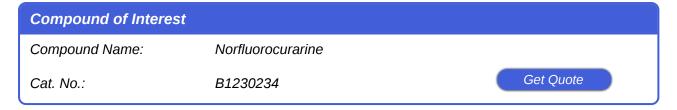


Application Notes and Protocols for the Vanderwal Synthesis of Norfluorocurarine

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of (–)norfluorocurarine as developed by the Vanderwal research group. The synthesis is notable
for its efficiency, achieving the target molecule in a concise number of steps. A key strategic
element of this synthesis is a base-mediated intramolecular formal [4+2] cycloaddition of a
tryptamine-derived Zincke aldehyde to construct the core architecture of the alkaloid.

I. Overview of the Synthetic Strategy

The Vanderwal synthesis of **norfluorocurarine** is a convergent and elegant approach that rapidly builds molecular complexity. The synthesis begins with the preparation of a key intermediate, a tryptamine-derived Zincke aldehyde. This intermediate undergoes a crucial base-mediated intramolecular cycloaddition to form the tetracyclic core of **norfluorocurarine**. Subsequent functional group manipulations complete the synthesis.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **norfluorocurarine**, providing a step-by-step overview of the reaction efficiency.



Step	Reaction	Starting Material	Reagents and Conditions	Product	Yield (%)
1	Zincke Aldehyde Formation	N-Allyl Tryptamine	1-(2,4- dinitrophenyl) pyridinium chloride, EtOH, 80 °C; then H ₂ O	N-Allyl-N-(5- oxo-2,4- pentadienyl)tr yptamine	~41%
2	Intramolecula r Cycloaddition	N-Allyl-N-(5- oxo-2,4- pentadienyl)tr yptamine	KHMDS, 18- crown-6, THF, -78 °C to rt	Dehydro-N- allyl-sec- pseudostrych nine	~75%
3	Deprotection/ Cyclization	Dehydro-N- allyl-sec- pseudostrych nine	Pd(PPh ₃) ₄ , N,N'- dimethylbarbi turic acid, CH ₂ Cl ₂ , rt	(–)- Norfluorocura rine	~85%

III. Experimental Protocols

The following are detailed experimental protocols for the key steps in the Vanderwal synthesis of (–)-**norfluorocurarine**.

Protocol 1: Synthesis of N-Allyl-N-(5-oxo-2,4-pentadienyl)tryptamine (Zincke Aldehyde)

- To a solution of N-allyl tryptamine (1.0 equiv) in ethanol (0.1 M) is added 1-(2,4-dinitrophenyl)pyridinium chloride (1.1 equiv).
- The reaction mixture is heated to 80 °C and stirred for 4 hours.
- Water (equal volume to ethanol) is added, and the mixture is stirred vigorously for 1 hour.
- The reaction mixture is cooled to room temperature and extracted with ethyl acetate (3 x volume of ethanol).



- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the Zincke aldehyde as a red-orange foam.

Protocol 2: Intramolecular [4+2] Cycloaddition

- To a solution of the Zincke aldehyde (1.0 equiv) and 18-crown-6 (1.5 equiv) in anhydrous tetrahydrofuran (THF, 0.01 M) at -78 °C under an argon atmosphere is added potassium bis(trimethylsilyl)amide (KHMDS, 1.2 equiv, as a 0.5 M solution in toluene) dropwise.
- The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
- The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
- The mixture is extracted with ethyl acetate (3x).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the tetracyclic product.

Protocol 3: Final Deprotection and Cyclization to (–)-Norfluorocurarine

- To a solution of the tetracyclic intermediate (1.0 equiv) and N,N'-dimethylbarbituric acid (2.0 equiv) in dichloromethane (CH₂Cl₂, 0.02 M) is added tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv).
- The reaction mixture is stirred at room temperature for 2 hours.
- The solvent is removed under reduced pressure.
- The residue is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford (–)-norfluorocurarine.



IV. Visualizations

Diagram 1: Overall Synthetic Workflow

Caption: Overall workflow of the Vanderwal synthesis of (–)-**norfluorocurarine**.

Diagram 2: Key Chemical Transformation

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